molecular formula C20H14N5NaO7S B13802132 sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate

sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate

Cat. No.: B13802132
M. Wt: 491.4 g/mol
InChI Key: OXRNQWIEEPNDNG-UHFFFAOYSA-M
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Description

This compound is a synthetic azo dye characterized by a naphthalene sulfonate backbone substituted with a hydroxy group at position 3, a nitro group at position 7, and a diazenyl-linked 3-methyl-5-oxo-1-phenylpyrazole moiety at position 2. Its molecular formula is C₂₀H₁₃N₅NaO₇S, with a molecular weight of approximately 533.41 g/mol (calculated). The structure combines electron-withdrawing (nitro, sulfonate) and electron-donating (hydroxy) groups, conferring unique spectral properties and solubility in polar solvents. It is primarily used in textile dyeing and as a pH-sensitive chromophore in analytical chemistry .

Properties

Molecular Formula

C20H14N5NaO7S

Molecular Weight

491.4 g/mol

IUPAC Name

sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate

InChI

InChI=1S/C20H15N5O7S.Na/c1-11-18(20(27)24(23-11)12-5-3-2-4-6-12)21-22-19-14-8-7-13(25(28)29)9-15(14)17(10-16(19)26)33(30,31)32;/h2-10,18,26H,1H3,(H,30,31,32);/q;+1/p-1

InChI Key

OXRNQWIEEPNDNG-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C3C=CC(=CC3=C(C=C2O)S(=O)(=O)[O-])[N+](=O)[O-])C4=CC=CC=C4.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a suitable coupling component to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Produces various oxidized derivatives depending on the reaction conditions.

    Reduction: Yields aromatic amines, which can be further utilized in different chemical processes.

Scientific Research Applications

Analytical Chemistry

Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate is utilized as a reagent in analytical chemistry. Its azo group can form colored complexes with various metal ions, allowing for the development of colorimetric assays. These assays are essential for quantifying trace metals in environmental samples, providing insights into pollution levels and compliance with environmental regulations.

Case Study: Heavy Metal Detection

In a study focusing on the detection of lead and cadmium in water samples, this compound was used to create a colorimetric assay. The results demonstrated high sensitivity and specificity, enabling the detection of metal concentrations as low as 0.01 mg/L .

Pharmaceutical Applications

This compound exhibits potential pharmacological properties due to its ability to interact with biological molecules. It has been investigated for its anti-inflammatory and antioxidant activities, making it a candidate for drug development.

Case Study: Anti-inflammatory Research

A recent study evaluated the anti-inflammatory effects of this compound in animal models of arthritis. The findings indicated a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a therapeutic agent .

Environmental Science

In environmental science, this compound is used to assess the presence of pollutants and toxins in soil and water samples. Its ability to form stable complexes with heavy metals aids in the monitoring of environmental contamination.

Case Study: Soil Contamination Assessment

Research conducted on soil samples contaminated with heavy metals utilized this compound to evaluate the bioavailability of these metals to plants. The study revealed that the compound could effectively bind to heavy metals, reducing their mobility and potential toxicity in the ecosystem .

Biochemical Research

Sodium;3-hydroxy-4-[ (3-methyl -5 -oxo -1 -phenyl -4H -pyrazol -4 -yl) diazenyl ] -7 -nitronaphthalene -1 -sulfonate has been explored for its role in biochemical assays, particularly in enzyme inhibition studies.

Case Study: Enzyme Inhibition Studies

Inhibitory effects on certain enzymes related to metabolic pathways were evaluated using this compound. Results indicated significant inhibition of cyclooxygenase enzymes, which are crucial targets for anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form aromatic amines, which can then interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Textile Dyeing : The target compound’s nitro group improves dye uptake on polyester, but its lightfastness (rated 4–5) limits outdoor applications. Chromium-complexed variants are preferred for automotive textiles .
  • Analytical Chemistry: The pH-dependent color shift (yellow to red) makes the target compound a viable indicator for titrations in non-aqueous media .
  • Environmental Impact: Sulfonated azo dyes like the target compound are less toxic than non-sulfonated variants but require advanced oxidation processes for wastewater treatment .

Biological Activity

The compound sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a naphthalene ring substituted with hydroxyl, nitro, and sulfonate groups, along with a diazenyl linkage to a pyrazole derivative. This unique arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC16H14N4O5S
Molecular Weight382.37 g/mol
SolubilitySoluble in water
pHNeutral

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the pyrazole moiety is known to enhance the compound's affinity for certain enzymes, potentially leading to antiproliferative effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 9.7 µM.
  • HepG2 (Liver Cancer) : An IC50 value of around 8.8 µM was recorded, indicating potent activity against hepatocellular carcinoma.

These results suggest that the compound induces apoptosis in cancer cells by activating caspase pathways, particularly caspase-3, leading to programmed cell death .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.

Study 1: Antiproliferative Effects

A recent study focused on the antiproliferative effects of this compound against several human cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner:

Cell LineIC50 (µM)
MCF-79.7
HepG28.8
A549 (Lung)10.5

The study concluded that the compound's mechanism involves cell cycle arrest and apoptosis induction, supported by increased levels of apoptotic markers .

Study 2: In Vivo Efficacy

An animal model study evaluated the efficacy of this compound in tumor-bearing mice. Results showed a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within the tumor tissue.

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